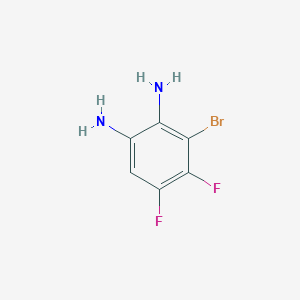

3-Bromo-4,5-difluorobenzene-1,2-diamine

Übersicht

Beschreibung

3-Bromo-4,5-difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H4BrF2N2 It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms, as well as two amino groups

Wirkmechanismus

Mode of Action

Similar compounds often act through electrophilic aromatic substitution reactions . In such reactions, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a second reaction where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzene-1,2-diamine. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Bromo-4,5-difluorobenzene-1,2-diamine typically begins with 3-Bromo-4,5-difluoronitrobenzene.

Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Reduction: Using large-scale hydrogenation reactors.

Continuous Flow Systems: To ensure consistent quality and yield.

Automated Purification: Techniques such as automated chromatography systems for efficient purification.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-4,5-difluorobenzene-1,2-diamine can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino groups can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can further modify these groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidized Products: Nitroso or nitro derivatives.

Coupled Products: Complex organic molecules formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and other materials to impart specific properties.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

Biological Studies: Used in studies to understand the interaction of halogenated aromatic compounds with biological systems.

Industry:

Flame Retardants: Incorporated into materials to enhance flame retardant properties.

Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.

Vergleich Mit ähnlichen Verbindungen

3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: Similar structure but with an additional bromine atom.

4,5-Difluorobenzene-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.

Uniqueness:

Reactivity: The presence of both bromine and fluorine atoms in 3-Bromo-4,5-difluorobenzene-1,2-diamine provides unique reactivity compared to its analogs.

Applications: Its specific structure makes it suitable for applications where both halogen atoms and amino groups are required.

Biologische Aktivität

3-Bromo-4,5-difluorobenzene-1,2-diamine (CAS No. 153505-35-2) is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring along with two amino groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C6H5BrF2N2

- Molecular Weight : 223.02 g/mol

- Purity : Typically available at 97% purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that it may exhibit anticancer properties , potentially inhibiting enzymes that promote cell proliferation and survival.

Biological Applications

- Anticancer Research : The compound has been explored for its potential to inhibit cancer cell growth. Its derivatives have shown promise in targeting pathways associated with tumorigenesis.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activities.

- Pharmaceutical Synthesis : As a versatile building block, it is utilized in the synthesis of various pharmaceuticals and complex organic molecules.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of fluorinated aromatic amines, derivatives of this compound were synthesized and tested against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, demonstrating the compound's potential as a lead in drug development for cancer therapy .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various halogenated anilines including derivatives of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a notable inhibition zone indicating effective antibacterial activity at concentrations above 100 µg/mL .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-bromo-4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCMGLEYLDJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.